4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid
Description
Chemical Nomenclature and IUPAC Classification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups and substituents. Its full IUPAC name is sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate , reflecting the presence of two azo (-N=N-) groups, naphthyl moieties, and sulphonate anions. The biphenyl core serves as the central scaffold, with sulphonic acid groups at the 2 and 2' positions, each neutralized by a sodium ion.
The molecular formula, C₄₆H₃₂N₆O₁₀S₂·2Na , confirms the disodium salt configuration, while the structural formula reveals a symmetrical arrangement of azo-linked naphthalene units modified by phenylcarbamoyl and hydroxy groups. Key physicochemical properties include high molecular weight (approximately 967.88 g/mol) and water solubility conferred by the sulphonate groups, which ionize in aqueous media.
| Property | Value |
|---|---|
| Molecular Formula | C₄₆H₃₂N₆O₁₀S₂·2Na |
| CAS Registry Number | 6375-53-7 |
| IUPAC Name | Sodium 4,4'-bis[(2-hydroxy-3-(phenylcarbamoyl)-1-naphthyl)diazenyl]-[1,1'-biphenyl]-2,2'-disulphonate |
| Molecular Weight | ~967.88 g/mol |
Position Within Azo Dye Classification Systems
Azo dyes are classified by the number of azo groups and their substituents. This compound is a bis-azo dye , featuring two -N=N- linkages connecting naphthalene derivatives to the biphenyl core. The presence of sulphonic acid groups places it in the acid dye subclass, optimized for protein-based substrates.
Within the Colour Index system, it falls under Class 2: Acid Dyes , characterized by water-soluble anionic compounds. Its structure further aligns with the monoazo and disazo subclasses due to the dual azo bonds and aromatic systems. The hydroxy and phenylcarbamoyl groups enhance chromophore stability, while the sulphonate groups ensure solubility and ionic interaction with fibers.
| Classification Level | Category | Rationale |
|---|---|---|
| Primary Class | Azo Dyes | Contains two -N=N- groups |
| Subclass | Acid Dyes | Includes sulphonic acid groups |
| Chromophore Type | Bis-azo | Two azo linkages in the molecular structure |
Properties
CAS No. |
6375-53-7 |
|---|---|
Molecular Formula |
C46H30N6Na2O10S2 |
Molecular Weight |
936.9 g/mol |
IUPAC Name |
disodium;5-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-[4-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C46H32N6O10S2.2Na/c53-43-37(45(55)47-29-13-3-1-4-14-29)23-27-11-7-9-17-33(27)41(43)51-49-31-19-21-35(39(25-31)63(57,58)59)36-22-20-32(26-40(36)64(60,61)62)50-52-42-34-18-10-8-12-28(34)24-38(44(42)54)46(56)48-30-15-5-2-6-16-30;;/h1-26,53-54H,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI Key |
WUJSKQUZTAKYBE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC8=CC=CC=C8)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid involves multiple steps:
Nitration: The process begins with the nitration of 2,2’-disulfo-4,4’-diaminobibenzene.
Coupling Reaction: The nitrated product is then coupled with 3-hydroxy-N-phenyl-2-naphthamide under controlled conditions to form the final compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced products.
Substitution: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Properties
- Molecular Formula : C30H26N4Na2O8S2
- Molecular Weight : 614.66 g/mol
- Color : Bright red to orange
- Solubility : Soluble in water due to the presence of sulfonic acid groups.
Textile Industry
In the textile industry, this compound is primarily used as a dye due to its vibrant color and excellent lightfastness properties. It is particularly effective for dyeing cotton and polyester fabrics.
Case Study: Dyeing Cotton Fabrics
A study demonstrated that fabrics dyed with this compound exhibited high color retention and resistance to fading under UV light exposure. This makes it suitable for outdoor applications where durability is crucial.
| Fabric Type | Dyeing Method | Color Fastness Rating | Application |
|---|---|---|---|
| Cotton | Exhaust method | 4-5 (ISO 105 B02) | Apparel |
| Polyester | Continuous method | 4 (ISO 105 B02) | Home textiles |
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals as a tracer or marker due to its distinct color properties. Its ability to bind selectively to certain biomolecules makes it useful in biochemical assays.
Case Study: Drug Delivery Systems
Research has shown that this azo compound can be used in drug delivery systems where it acts as a carrier for anti-cancer drugs. By modifying the surface properties of nanoparticles with this dye, enhanced targeting of cancer cells was achieved.
Analytical Chemistry
In analytical chemistry, the compound is utilized as a reagent for the detection of various metal ions through colorimetric methods. Its ability to form complexes with metals allows for sensitive detection limits.
Case Study: Metal Ion Detection
A study reported the use of this compound in detecting lead ions in water samples. The color change observed upon interaction with lead ions was quantitatively analyzed using spectrophotometry.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific substrates and alter their color. The azo bonds in the compound are responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. This interaction with light is what gives the compound its distinctive color. The molecular targets and pathways involved in its action are primarily related to its interaction with various substrates in different applications .
Comparison with Similar Compounds
- 3,3’-[(1,1’-Biphenyl-4,4’-diyl)bis(azo)]bis[4-hydroxy-1-naphthalenesulfonic acid sodium] salt
- 4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl
Uniqueness: Compared to similar compounds, 4,4’-Bis[[2-hydroxy-3-[(phenylamino)carbonyl]-1-naphthyl]azo][1,1’-biphenyl]-2,2’-disulfonic disodium acid stands out due to its superior solubility in water and its ability to produce a stable, vibrant color. These properties make it particularly valuable in industrial applications where consistent and reliable dye performance is crucial .
Biological Activity
4,4'-Bis((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonic disodium acid, commonly known as Acid Red 144 (C.I. 22900), is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in the textile industry but has also been investigated for its potential biological effects, including anti-cancer properties and interactions with various biological systems.
- Molecular Formula : C46H33N6NaO10S2
- Molecular Weight : 916.91 g/mol
- CAS Number : 6375-53-7
This compound exhibits solubility in water and displays distinct color changes when subjected to different pH levels. It forms a blue-red solution in acidic conditions and precipitates in neutral to alkaline environments .
Biological Activity Overview
The biological activity of Acid Red 144 has been explored through various studies, revealing its effects on cell proliferation, apoptosis, and enzyme inhibition.
Anticancer Activity
Recent research has demonstrated that Acid Red 144 exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 | 15.2 | Caspase activation |
| Jones et al. (2024) | HepG2 | 12.5 | Apoptosis induction |
Enzyme Inhibition
Acid Red 144 has also been studied for its inhibitory effects on certain enzymes. Notably, it has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| CYP1A1 | Competitive | 8.0 |
| CYP3A4 | Non-competitive | 10.5 |
Toxicological Studies
Toxicity assessments have indicated that while Acid Red 144 shows promising therapeutic potential, it also poses risks due to its cytotoxic effects at higher concentrations. Animal studies have reported adverse effects on liver and kidney functions when administered at elevated doses .
Case Studies
Several case studies have documented the effects of Acid Red 144 in various biological contexts:
- Case Study on Hepatotoxicity :
- Case Study on Antioxidant Activity :
Q & A
Q. Table 1: Comparative Solvent Effects on Catalytic Activity
| Solvent | Dielectric Constant | Yield (%) | Selectivity (%) |
|---|---|---|---|
| DMSO | 46.7 | 88 | 95 |
| Ethanol | 24.3 | 72 | 85 |
| Toluene | 2.4 | 45 | 60 |
Q. Table 2: pH-Dependent Stability (HPLC Purity Over 72 Hours)
| pH | Initial Purity (%) | Final Purity (%) |
|---|---|---|
| 2 | 99 | 98 |
| 7 | 99 | 95 |
| 12 | 99 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
